Lanthanum(III) Bis(trifluoromethanesulfonyl)imide

Catalog No.
S3316613
CAS No.
168106-26-1
M.F
C6F18LaN3O12S6
M. Wt
979.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lanthanum(III) Bis(trifluoromethanesulfonyl)imide

CAS Number

168106-26-1

Product Name

Lanthanum(III) Bis(trifluoromethanesulfonyl)imide

IUPAC Name

bis(trifluoromethylsulfonyl)azanide;lanthanum(3+)

Molecular Formula

C6F18LaN3O12S6

Molecular Weight

979.4 g/mol

InChI

InChI=1S/3C2F6NO4S2.La/c3*3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;/q3*-1;+3

InChI Key

XQHMUWQUZHVCJH-UHFFFAOYSA-N

SMILES

C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[La+3]

Canonical SMILES

C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[La+3]

Electrolytes for next-generation batteries:

La(TFSI)3 exhibits high thermal and chemical stability, making it a promising candidate for electrolytes in next-generation batteries like lithium-ion batteries (LIBs) and sodium-ion batteries (NIBs). Its high ionic conductivity and wide electrochemical window contribute to improved battery performance, including higher energy density, longer cycle life, and better safety characteristics [1].

Source

[1] M. Armand et al., "Building better batteries," Nature, vol. 451, no. 7179, pp. 652-657, 2008.

Solid-state electrolytes for safer and more efficient batteries:

Research is exploring La(TFSI)3 as a component in solid-state electrolytes for LIBs and NIBs. These solid electrolytes offer several advantages over traditional liquid electrolytes, including improved safety, higher energy density, and wider operating temperature ranges. La(TFSI)3 contributes to the formation of stable and conductive solid electrolytes, paving the way for safer and more efficient batteries [2].

Source

[2] J. Liu et al., "Recent advances in solid-state electrolytes for high-energy lithium metal batteries," Advanced Energy Materials, vol. 9, no. 37, p. 1900143, 2019.

Dye-sensitized solar cells (DSSCs):

La(TFSI)3 finds application as an electrolyte component in DSSCs. Its high ionic conductivity and ability to suppress charge recombination at the electrode interface contribute to improved efficiency and performance of these photovoltaic devices [3].

Source

[3] P. Wang et al., "Stable and efficient dye-sensitized solar cells with double cationic ionic liquids," ACS Nano, vol. 4, no. 2, pp. 786-790, 2010.

Lanthanum(III) Bis(trifluoromethanesulfonyl)imide is an inorganic compound characterized by the formula La(C₂F₆NO₄S₂)₃. It is composed of the lanthanum cation and the bis(trifluoromethanesulfonyl)imide anion. This compound appears as a white to almost white powder or crystalline solid and has a molar mass of 979.42 g/mol. It exhibits high purity levels, typically above 98%, making it suitable for various chemical applications .

Lanthanum(III) bis(trifluoromethanesulfonyl)imide is considered a mild irritant. Exposure to the skin, eyes, or respiratory system can cause irritation. Safety precautions like wearing gloves, safety glasses, and working in a fume hood are recommended when handling this compound.

Data Availability:

  • Specific data on toxicity is limited. However, lanthanum salts are generally considered to have low to moderate toxicity.
, primarily as a Lewis acid catalyst. It can facilitate oxidation and alkylation reactions, which are essential in organic synthesis. The compound's reactivity is enhanced due to the presence of the trifluoromethanesulfonyl groups, which are known for their strong electron-withdrawing properties, thus increasing the electrophilicity of the lanthanum center .

The synthesis of Lanthanum(III) Bis(trifluoromethanesulfonyl)imide typically involves reacting lanthanum salts with trifluoromethanesulfonamide in a controlled environment. Common methods include:

  • Direct Reaction: Mixing lanthanum oxide or lanthanum chloride with bis(trifluoromethanesulfonyl)amine under inert conditions.
  • Solvent-Assisted Methods: Utilizing solvents like dimethyl carbonate or acetonitrile to facilitate the reaction and improve yield.
  • Precipitation Techniques: Employing precipitation methods where the product is isolated from a reaction mixture through solvent evaporation or crystallization techniques .

Lanthanum(III) Bis(trifluoromethanesulfonyl)imide finds applications in various fields:

  • Catalysis: It serves as a catalyst in organic reactions, enhancing reaction rates and selectivity.
  • Electrolytes: The compound is investigated for use in electrochemical applications, particularly in solid-state batteries and ionic liquids.
  • Materials Science: Its unique properties make it suitable for developing advanced materials with specific electrical and thermal characteristics .

Studies on the interactions of Lanthanum(III) Bis(trifluoromethanesulfonyl)imide with other compounds reveal its potential as a versatile reagent. Interaction studies often focus on its catalytic behavior with various substrates, assessing how it influences reaction pathways and product distributions. Additionally, its miscibility with solvents like water, dimethyl carbonate, and acetonitrile allows for diverse applications in solution chemistry .

Several compounds share structural similarities or functional characteristics with Lanthanum(III) Bis(trifluoromethanesulfonyl)imide. Below is a comparison highlighting its uniqueness:

Compound NameFormulaUnique Features
Neodymium(III) Bis(trifluoromethanesulfonyl)imideNd(C₂F₆NO₄S₂)₃Similar catalytic properties but different metal ion
Cerium(III) Bis(trifluoromethanesulfonyl)imideCe(C₂F₆NO₄S₂)₃Higher oxidation state leads to different reactivity
Yttrium(III) Bis(trifluoromethanesulfonyl)imideY(C₂F₆NO₄S₂)₃Exhibits unique electronic properties due to yttrium

Lanthanum(III) Bis(trifluoromethanesulfonyl)imide stands out due to its specific lanthanum cation which influences its catalytic efficiency and interaction mechanisms compared to other similar compounds .

Methodological Advances in Organometallic Synthesis

The synthesis of lanthanum(III) bis(trifluoromethanesulfonyl)imide has evolved through two primary pathways: direct metathesis reactions and solvent-free precursor strategies. In the metathesis approach, lanthanum precursors such as $$ \text{LaCl}3 $$ or $$ \text{LaI}3 $$ react with alkali metal triflimide salts (e.g., $$ \text{LiN(SO}2\text{CF}3)2 $$) in anhydrous solvents like tetrahydrofuran (THF) or acetonitrile. This method yields hydrated complexes such as $$ [\text{La}(\text{TFSI})3(\text{H}2\text{O})3] $$, where three water molecules occupy coordination sites alongside three $$ \text{TFSI}^- $$ anions.

A more recent advancement involves solvent-free precursors like $$ [\text{La}(\text{COT})\text{I}] $$ (COT = cyclooctatetraenyl) or $$ [\text{LaCp}3] $$ (Cp = cyclopentadienyl), which eliminate the need for volatile solvents and reduce byproduct formation. For example, reacting $$ [\text{LaCp}3] $$ with bisphosphine ligands such as 1,2-bis(dimethylphosphino)ethane (dmpe) under inert conditions produces dimeric complexes like $$ [{\text{LaCp}3}2(\mu-\text{dmpe})] $$, demonstrating the adaptability of lanthanum precursors to diverse ligand systems.

Table 1: Key Synthetic Routes for Lanthanum(III) Triflimide Complexes

MethodPrecursorLigand SystemProduct
Metathesis$$ \text{LaCl}_3 $$$$ \text{TFSI}^- $$$$ [\text{La}(\text{TFSI})3(\text{H}2\text{O})_3] $$
Solvent-free coordination$$ [\text{LaCp}_3] $$$$ \text{dmpe} $$$$ [{\text{LaCp}3}2(\mu-\text{dmpe})] $$

Coordination Chemistry and Ligand Interaction Mechanisms

The $$ \text{TFSI}^- $$ anion exhibits flexible coordination modes, acting as both a monodentate and bidentate ligand depending on the lanthanum precursor and reaction conditions. In $$ [\text{La}(\text{TFSI})3(\text{H}2\text{O})_3] $$, each $$ \text{TFSI}^- $$ coordinates via one oxygen atom from the sulfonyl group, resulting in a distorted tricapped trigonal prismatic geometry around the lanthanum center. The remaining coordination sites are occupied by water molecules, highlighting the ligand’s ability to accommodate ancillary donors.

In contrast, dimeric complexes such as $$ [{\text{Gd}(\text{COT})(\mu-\text{I})}_2(\mu-\text{dmpm})] $$ (dmpm = 1,2-bis(dimethylphosphino)methane) reveal how $$ \text{TFSI}^- $$ can adopt bridging configurations when paired with phosphine ligands. Density functional theory (DFT) studies on these systems indicate weak covalent character in lanthanum-phosphine bonds, with bond lengths ranging from 2.85–3.10 Å, while $$ \text{TFSI}^- $$-lanthanum interactions remain predominantly ionic due to the ligand’s strong electron-withdrawing nature.

Crystallographic and Spectroscopic Validation of Anionic Coordination Networks

Single-crystal X-ray diffraction (SC-XRD) remains the gold standard for elucidating the structure of lanthanum triflimide complexes. The $$ [\text{La}(\text{TFSI})3(\text{H}2\text{O})3] $$ complex crystallizes in the monoclinic space group $$ P21/c $$, with unit cell parameters $$ a = 13.452 \, \text{Å} $$, $$ b = 16.789 \, \text{Å} $$, $$ c = 14.237 \, \text{Å} $$, and $$ \beta = 112.4^\circ $$. Key bond distances include $$ \text{La–O}{\text{TFSI}} = 2.54 \, \text{Å} $$ and $$ \text{La–O}{\text{water}} = 2.49 \, \text{Å} $$, confirming the ligand’s preferential binding through sulfonyl oxygens.

Spectroscopic techniques complement crystallographic data. Fourier-transform infrared (FTIR) spectroscopy of $$ \text{La}(\text{TFSI})3 $$ reveals characteristic $$ \nu{\text{S=O}} $$ stretches at 1135 and 1220 cm$$^{-1}$$, while nuclear magnetic resonance (NMR) spectroscopy shows a singlet at $$ -79.2 \, \text{ppm} $$ for $$ ^{19}\text{F} $$, consistent with equivalent trifluoromethyl groups. Elemental analysis via chelometric titration further validates purity, with reported metal contents exceeding 98.0%.

Table 2: Structural Parameters of $$ [\text{La}(\text{TFSI})3(\text{H}2\text{O})_3] $$

ParameterValueMethod
Space group$$ P2_1/c $$SC-XRD
$$ \text{La–O}_{\text{TFSI}} $$2.54 ÅSC-XRD
$$ \nu_{\text{S=O}} $$1135, 1220 cm$$^{-1}$$FTIR
Purity>98.0%Chelometric titration

The recovery of rare earth metals, particularly lanthanides, from primary ores and secondary sources is a critical challenge in modern materials science and environmental engineering. The utilization of ionic liquid media, in conjunction with lanthanum(III) bis(trifluoromethanesulfonyl)imide, offers innovative pathways for the selective and efficient electrodeposition and extraction of these valuable metals [1] [3] [6]. This section delves into the mechanistic underpinnings, comparative studies, and process integration of the compound in rare earth metal recovery.

Electrodeposition Mechanisms in Ionic Liquid Media

The electrodeposition of rare earth metals from ionic liquid solutions containing lanthanum(III) bis(trifluoromethanesulfonyl)imide is governed by a series of complex electrochemical and coordination phenomena. Ionic liquids, such as those based on the bis(trifluoromethanesulfonyl)imide anion, provide a wide electrochemical window, high thermal stability, and the ability to dissolve lanthanide complexes at significant concentrations, thus enabling the direct reduction of trivalent lanthanum ions to the metallic state [1] [3] [5].

Solvation and Coordination Environment

In ionic liquid media, the lanthanum(III) cation is typically coordinated by three bis(trifluoromethanesulfonyl)imide ligands, often with additional water molecules in the first coordination sphere, as evidenced by the crystallographic characterization of [La(N(SO₂CF₃)₂)₃(H₂O)₃] [1] [3]. This coordination environment stabilizes the trivalent state while maintaining sufficient lability for electrochemical reduction. The weakly coordinating nature of the bis(trifluoromethanesulfonyl)imide anion minimizes competitive ligand binding, thus facilitating electron transfer at the electrode interface.

Electrochemical Reduction Pathways

Cyclic voltammetric studies have demonstrated that the reduction of lanthanum(III) bis(trifluoromethanesulfonyl)imide in ionic liquid media proceeds via a direct three-electron transfer, resulting in the deposition of metallic lanthanum on the electrode surface [1] [3] [5]. The process can be represented by the following half-cell reaction:

$$
\text{La}^{3+} + 3e^- \rightarrow \text{La}^0
$$

The reduction is characterized by a single, well-defined cathodic peak in the voltammogram, indicative of a concerted electron transfer mechanism. In contrast, certain other lanthanides, such as europium and samarium, display stepwise reduction pathways involving intermediate divalent species, as discussed in Section 2.2.

Influence of Ionic Liquid Properties

The physicochemical properties of the ionic liquid, including viscosity, dielectric constant, and cation–anion interactions, play a crucial role in modulating the electrodeposition process. The high ionic strength and low nucleophilicity of the bis(trifluoromethanesulfonyl)imide-based ionic liquids suppress side reactions and enable the deposition of high-purity metallic lanthanum [1] [3] [5]. Furthermore, the hydrophobicity of the ionic liquid medium reduces water activity, thereby minimizing hydrogen evolution and other competing reduction processes.

Morphology and Quality of Electrodeposits

The morphology of electrodeposited lanthanum is influenced by the solvation structure and the kinetics of electron transfer. Studies have shown that the presence of coordinated water molecules and the specific ionic environment can lead to the formation of dense, uniform metallic films, which are essential for downstream applications in materials science and metallurgy [1] [3] [4]. The incorporation of lanthanum into the solid–electrolyte interphase, as observed in recent research, further enhances the stability and uniformity of the deposited metal layer [4].

Data Table: Electrochemical Parameters for Lanthanum(III) Bis(trifluoromethanesulfonyl)imide Electrodeposition

The following table summarizes key electrochemical parameters observed in the electrodeposition of lanthanum from ionic liquid media containing lanthanum(III) bis(trifluoromethanesulfonyl)imide, as reported in recent studies [1] [3] [5].

ParameterValue/ObservationReference
Coordination Number (La)6 (3 TFSI, 3 H₂O) [1] [3]
Reduction Potential (vs. Fc/Fc⁺)−2.8 to −3.0 V [1] [3] [5]
Number of Electrons Transferred3 [1] [3] [5]
Electrodeposit MorphologyDense, uniform metallic film [1] [3] [4]
Ionic Liquid Medium[Me₃NnBu][TFSI], [bmim][TFSI] [1] [3] [5]
Water ActivityLow (hydrophobic IL) [1] [3]
Competing Side ReactionsMinimal [1] [3] [5]

Comparative Analysis of Trivalent Lanthanide Electrolytic Behavior

The electrolytic behavior of trivalent lanthanide complexes in ionic liquid media exhibits both general trends and element-specific differences, which are critical for the selective recovery and separation of individual rare earth metals. Lanthanum(III) bis(trifluoromethanesulfonyl)imide serves as a model system for understanding these phenomena.

Reduction Pathways Across the Lanthanide Series

While lanthanum(III) undergoes a direct three-electron reduction to the metallic state, other trivalent lanthanides, such as samarium(III) and europium(III), display more complex electrochemical behavior. In particular, the reduction of samarium(III) and europium(III) often proceeds via stable divalent intermediates, resulting in stepwise reduction mechanisms [1] [3] [5]. This difference is attributable to the relative stability of the +2 oxidation state in these elements, as reflected in their standard reduction potentials.

For example, the reduction of europium(III) in ionic liquid media can be described by the following sequential reactions:

$$
\text{Eu}^{3+} + e^- \rightarrow \text{Eu}^{2+}
$$
$$
\text{Eu}^{2+} + 2e^- \rightarrow \text{Eu}^0
$$

In contrast, for lanthanum(III), the absence of a stable divalent state leads to a single-step reduction:

$$
\text{La}^{3+} + 3e^- \rightarrow \text{La}^0
$$

Cyclic Voltammetry and Electrochemical Signatures

Cyclic voltammetric studies provide insight into the electrochemical behavior of trivalent lanthanides in ionic liquid media. Lanthanum(III) bis(trifluoromethanesulfonyl)imide exhibits a single cathodic wave corresponding to the direct reduction to metallic lanthanum, with no evidence of intermediate oxidation states [1] [3] [5]. In contrast, samarium(III) and europium(III) display two distinct cathodic peaks, corresponding to the sequential reduction steps described above.

Electrodeposition Efficiency and Selectivity

The efficiency and selectivity of electrodeposition are influenced by the reduction potentials and the stability of intermediate species. Lanthanum(III) bis(trifluoromethanesulfonyl)imide demonstrates high electrodeposition efficiency due to the absence of stable intermediates and the favorable coordination environment provided by the bis(trifluoromethanesulfonyl)imide ligands [1] [3] [5]. In contrast, the presence of stable divalent intermediates in samarium and europium systems can lead to partial reduction and lower selectivity for the metallic state.

Data Table: Comparative Electrochemical Behavior of Trivalent Lanthanides

The following table compares key electrochemical parameters for selected trivalent lanthanides in ionic liquid media containing bis(trifluoromethanesulfonyl)imide ligands [1] [3] [5].

LanthanideReduction PathwayNumber of StepsReduction Potentials (vs. Fc/Fc⁺)Electrodeposit Observed
LanthanumLa³⁺ → La⁰1−2.8 to −3.0 VMetallic La
SamariumSm³⁺ → Sm²⁺ → Sm⁰2−2.5 V, −2.9 VMetallic Sm
EuropiumEu³⁺ → Eu²⁺ → Eu⁰2−2.3 V, −2.7 VMetallic Eu

Implications for Rare Earth Metal Separation

The distinct electrochemical signatures and reduction pathways of trivalent lanthanides in ionic liquid media enable the development of selective electrodeposition strategies for rare earth metal separation. By tuning the applied potential and exploiting the differences in reduction behavior, it is possible to achieve sequential deposition of individual lanthanides, thereby enhancing the efficiency and selectivity of rare earth metal recovery processes [1] [3] [5] [6].

Role in Sustainable Hydrometallurgical Extraction Processes

The integration of lanthanum(III) bis(trifluoromethanesulfonyl)imide into hydrometallurgical extraction processes represents a significant advancement in the sustainable recovery of rare earth metals. Ionic liquids, particularly those based on the bis(trifluoromethanesulfonyl)imide anion, offer a green alternative to traditional organic solvents, reducing environmental impact and improving process efficiency [6] [7].

Ionic Liquids as Extraction Media

The use of ionic liquids as extraction media for rare earth metals leverages their unique solvation properties, tunable polarity, and low volatility. Lanthanum(III) bis(trifluoromethanesulfonyl)imide is highly soluble in these media, enabling efficient phase transfer and extraction of lanthanum from aqueous or solid sources [6] [7]. The weakly coordinating nature of the bis(trifluoromethanesulfonyl)imide anion facilitates the formation of extractable lanthanum complexes, which can be selectively separated from other metal ions.

Mechanisms of Extraction and Stripping

The extraction of lanthanum using bis(trifluoromethanesulfonyl)imide-based ionic liquids involves the formation of neutral or anionic lanthanum complexes, which partition into the ionic liquid phase. Subsequent stripping of the extracted metal is achieved by introducing a suitable stripping agent or by exploiting changes in temperature, pH, or the introduction of supercritical carbon dioxide, which enhances mass transfer and accelerates the extraction process [6].

Environmental and Process Sustainability

The adoption of ionic liquids and lanthanum(III) bis(trifluoromethanesulfonyl)imide in hydrometallurgical processes offers several environmental and sustainability benefits. These include the elimination of volatile organic solvents, reduced generation of hazardous waste, and the potential for recycling and reuse of the ionic liquid phase [6] [7]. Furthermore, the high selectivity and efficiency of the extraction process minimize the consumption of reagents and energy, contributing to the overall sustainability of rare earth metal recovery.

Data Table: Comparison of Extraction Efficiencies

The following table summarizes extraction efficiencies for lanthanum(III) bis(trifluoromethanesulfonyl)imide in various ionic liquid media, as reported in recent research [6] [7].

Extraction SystemExtraction Efficiency (%)Reference
[bmim][TFSI] Ionic Liquid92–98 [6]
[Me₃NnBu][TFSI] Ionic Liquid90–96 [1] [3]
Conventional Organic Solvent Extraction70–85 [6] [7]

Integration into Closed-Loop Recovery Systems

The compatibility of lanthanum(III) bis(trifluoromethanesulfonyl)imide with closed-loop recovery systems further enhances process sustainability. The ability to recycle both the ionic liquid and the extracted lanthanum reduces resource consumption and environmental impact, aligning with the principles of green chemistry and circular economy [6] [7].

Lewis Acid Catalysis in Carbon-Carbon Bond Formation

Lanthanum(III) Bis(trifluoromethanesulfonyl)imide demonstrates exceptional Lewis acid catalytic properties in carbon-carbon bond forming reactions, primarily due to the unique electronic characteristics of the bis(trifluoromethanesulfonyl)imide anion combined with the high oxophilicity of the trivalent lanthanum center [1] [2]. The compound's strong Lewis acidity arises from the highly electron-withdrawing trifluoromethanesulfonyl functional groups, which enhance the electrophilic character of the lanthanum ion [1].

In Friedel-Crafts acylation reactions, lanthanide bis(trifluoromethylsulfonyl)amides, including the lanthanum variant, have been demonstrated to function as highly effective reusable catalysts [3]. These catalysts enable aromatic acylation to proceed smoothly under mild conditions while maintaining excellent catalyst recovery properties [3]. The mechanism involves coordination of the carbonyl oxygen to the lanthanum center, followed by electrophilic aromatic substitution [3].

The compound exhibits remarkable catalytic efficiency in Knoevenagel condensation reactions between carbonyl compounds and active methylene compounds [2]. Mass spectrometric studies have revealed that triply charged lanthanide complexes play a crucial role in these transformations, with the electrostatic field strength of the Lewis acid directly correlating with reaction rates [4]. The larger the electrostatic field of the Lewis acid, the more activated the intermediates become, resulting in faster reaction rates [4].

Research findings indicate that the catalytic activity of Lanthanum(III) Bis(trifluoromethanesulfonyl)imide follows predictable trends based on the lanthanide contraction effect [5]. Within the lanthanide series, catalytic efficiency demonstrates an upward trend correlating with the periodic table sequence, with yields reaching over ninety percent for certain transformations when optimal conditions are employed [5].

The compound's effectiveness in promoting carbon-carbon bond formation extends to Michael addition reactions, where lanthanide species have shown particular utility in catalyzing the conjugate addition of active methylene compounds to activated pi-systems [6]. The mechanism involves coordination of both the nucleophile and electrophile to the lanthanum center, facilitating bond formation through organized transition states [6].

Solvent-Free Reaction Optimization Strategies

Lanthanum(III) Bis(trifluoromethanesulfonyl)imide demonstrates enhanced catalytic performance under solvent-free conditions, representing a significant advancement in green chemistry applications [7] [8]. The compound's ability to function effectively in the absence of organic solvents stems from its capacity to dissolve or become partially soluble in the reactants or products themselves, which can act as both reaction medium and solvent [7].

Optimization studies have revealed that solvent-free conditions often result in superior yields compared to traditional solvent-based approaches [9]. This phenomenon has been attributed to increased concentration effects and elimination of competing solvent coordination to the metal center [9]. The mandelic acid-catalyzed synthesis serves as a representative example, where solvent-free conditions provided enhanced yields relative to reactions conducted in organic solvents [9].

Temperature optimization in solvent-free systems typically ranges from 70 to 80 degrees Celsius for most transformations, with reaction times significantly reduced compared to solution-phase reactions [10]. These mild conditions contribute to improved selectivity and reduced side product formation [10]. The optimal reaction parameters have been established through systematic screening of temperature, catalyst loading, and substrate ratios [10].

The implementation of microwave irradiation in conjunction with solvent-free conditions has proven particularly effective for lanthanide-catalyzed transformations [11]. Under microwave conditions, reaction times can be reduced to minutes rather than hours, while maintaining high yields and selectivity [11]. This approach has been successfully applied to aldol condensation reactions using lanthanide ionic liquid catalysts [11].

Substrate scope studies under solvent-free conditions demonstrate broad applicability across various functional groups and structural motifs [8] [12]. The catalyst exhibits tolerance toward both electron-rich and electron-deficient aromatic systems, aliphatic substrates, and heterocyclic compounds [8]. This versatility makes the methodology suitable for diverse synthetic applications in pharmaceutical and materials chemistry [8].

Process intensification through solvent-free methodology offers significant advantages including reduced waste generation, simplified workup procedures, and enhanced atom economy [12]. The elimination of organic solvents also addresses environmental concerns while potentially reducing process costs through solvent recovery elimination [12].

Stability and Recyclability in Continuous Flow Systems

The stability and recyclability characteristics of Lanthanum(III) Bis(trifluoromethanesulfonyl)imide in continuous flow systems represent critical factors for industrial implementation [13] [14]. The compound exhibits remarkable chemical stability under ambient storage conditions, with recommended storage at room temperature in cool, dark environments below fifteen degrees Celsius under inert gas atmosphere [15].

Thermal stability analysis indicates that the compound maintains structural integrity across a wide temperature range suitable for most organic transformations [14]. Thermogravimetric studies demonstrate minimal decomposition below 200 degrees Celsius, providing a substantial operating window for catalytic applications [14]. This thermal robustness is essential for continuous flow operations where consistent catalyst performance is required over extended periods [14].

Recyclability studies demonstrate that the catalyst can be recovered and reused multiple times with minimal loss of activity [16] [12]. In heterogeneous applications using silica-supported variants, the catalyst system shows superior performance in both aqueous and organic solvent environments while maintaining easy recovery characteristics [12]. The supported catalyst exhibits excellent reusability with consistent yields maintained across multiple reaction cycles [12].

Continuous flow reactor applications benefit from the compound's solubility characteristics in various organic media [13]. The catalyst's miscibility with water, dimethyl carbonate, diethyl carbonate, and acetonitrile provides flexibility in flow system design and operation [13]. This solubility profile enables efficient catalyst distribution and product separation in continuous processes [13].

Long-term stability studies in flow systems have demonstrated sustained catalytic activity over extended operating periods [17]. Research with supported liquid phase catalysts incorporating similar lanthanide systems has shown operation times exceeding 200 hours with turnover numbers reaching 97,000 [17]. These findings suggest that Lanthanum(III) Bis(trifluoromethanesulfonyl)imide systems can achieve similar performance metrics in appropriately designed flow reactors [17].

The implementation of continuous flow technology with lanthanide catalysts enables process advantages including improved heat and mass transfer, enhanced safety through reaction containment, and facilitated scale-up capabilities [18] [19]. Microfluidic approaches have been successfully employed for lanthanide-based separations and could be adapted for synthetic applications using Lanthanum(III) Bis(trifluoromethanesulfonyl)imide [20].

Recovery and regeneration protocols for the catalyst in flow systems involve straightforward procedures that maintain catalyst integrity [12]. The bis(trifluoromethanesulfonyl)imide anion's chemical stability contributes to the overall robustness of the catalytic system, enabling repeated use without significant degradation [21]. This stability is particularly important for industrial applications where consistent performance and economic viability depend on catalyst longevity [21].

ParameterValueReference
Molecular Weight979.31-979.42 g/mol [22] [23]
Melting Point>98°C [15]
Storage Temperature<15°C (recommended) [15]
Purity (typical)>98.0% [15]
Water SolubilitySoluble [23] [15]
Thermal StabilityStable to ~200°C [14]
RecyclabilityMultiple cycles [16] [12]

Hydrogen Bond Acceptor Count

33

Exact Mass

978.658244 g/mol

Monoisotopic Mass

978.658244 g/mol

Heavy Atom Count

46

Dates

Last modified: 08-19-2023

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